molecular formula C14H22N2O B1523056 N-(4-Aminophenyl)octanamide CAS No. 1020054-78-7

N-(4-Aminophenyl)octanamide

Cat. No.: B1523056
CAS No.: 1020054-78-7
M. Wt: 234.34 g/mol
InChI Key: HNAZVQNBRXUPOJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aminophenylamide Research

The scientific journey of aminophenylamides is rooted in the study of simpler aromatic amines and their derivatives. Early research into compounds like p-phenylenediamine (B122844) and aminobenzamides laid the groundwork for understanding the chemical behavior and potential utility of this class. annualreviews.org For instance, 3-aminobenzamide (B1265367) has been a subject of extensive study since the 1980s as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which highlighted the therapeutic potential of the aminobenzamide scaffold. bpsbioscience.com This spurred further investigation into how modifications, such as the addition of various acyl chains and other substituents, could modulate the properties of these molecules.

The evolution of this research area saw a diversification in the complexity of synthesized molecules. Scientists began to explore N-acylated phenylenediamines, including structures analogous to N-(4-Aminophenyl)octanamide, to develop novel compounds. nih.gov These efforts were driven by the need for new chemical entities in drug discovery and materials science. The synthesis of N-(4-aminophenyl)-substituted benzamides, for example, often involves the reaction of p-nitroaniline with an acyl chloride, followed by the reduction of the nitro group to form the primary amine, a common strategy in this field. researchgate.netnih.gov

Academic Significance and Research Trajectory of this compound

The academic significance of this compound lies predominantly in its role as a versatile building block for organic synthesis. bldpharm.com It is frequently listed in chemical catalogs as a readily available starting material for creating more elaborate molecules for medicinal chemistry and combinatorial libraries. molport.com While dedicated research focusing exclusively on this compound is not extensive, its value is demonstrated through its inclusion in studies of related N-acyl-phenylenediamine derivatives.

The research trajectory for compounds of this type often involves their use as precursors for molecules with potential biological activity. For example, N-acyl-o-phenylenediamines have been used to develop selective histone deacetylase (HDAC) inhibitors for anticancer research. nih.gov In other studies, derivatives of N-aminophenyl amides have been synthesized and evaluated for a range of biological effects, underscoring the importance of the aminophenylamide core in generating molecular diversity for screening purposes. frontiersin.orgresearchgate.net The structure-activity relationship (SAR) studies of such compound libraries help in identifying key structural features responsible for specific biological actions. core.ac.uknih.gov

Structural Framework and Chemical Reactivity Principles Pertinent to this compound

The molecular structure of this compound consists of a central phenyl ring substituted with two nitrogen-containing groups at positions 1 and 4. One is a primary amino group (-NH2), and the other is an octanamide (B1217078) group (-NHC(O)(CH2)6CH3). This arrangement, with a flexible eight-carbon aliphatic tail, imparts both hydrophilic and lipophilic characteristics to the molecule. chemscene.com

The reactivity of this compound is governed by its principal functional groups:

  • Primary Aromatic Amine (-NH2): This group is a key reactive site. It can undergo a variety of chemical transformations, including N-alkylation, N-acylation to form diamides, and diazotization followed by coupling reactions, which is a foundational method for producing azo dyes. It can also react with isocyanates to form urea (B33335) derivatives. researchgate.netmdpi.com
  • Amide Linkage (-NHCO-): The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield 1,4-phenylenediamine and octanoic acid.
  • Aliphatic Chain: The octanoyl tail contributes to the molecule's lipophilicity, influencing its solubility in organic solvents. chemscene.com
  • General synthesis of N-(4-aminophenyl) amides often starts with p-nitroaniline, which is first acylated with the corresponding acyl chloride (e.g., octanoyl chloride). The resulting nitro compound is then reduced, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final N-acyl-p-phenylenediamine product. researchgate.netnih.gov

    Chemical Properties of this compound
    PropertyValueSource
    CAS Number1020054-78-7 molport.com
    Molecular FormulaC14H22N2O molport.comscbt.com
    Molecular Weight234.34 g/mol molport.comscbt.com
    Melting Point99-100 °C jk-sci.com
    Topological Polar Surface Area (TPSA)55.12 Ų chemscene.com
    LogP3.5678 chemscene.com

    Scope of Academic Inquiry into this compound

    The academic inquiry surrounding this compound and its analogs is primarily situated within synthetic and medicinal chemistry. Researchers utilize this compound and similar structures as scaffolds to build libraries of novel molecules for biological screening. nih.gov The goal is often to discover new therapeutic agents by systematically modifying the core structure and evaluating the resulting changes in activity.

    Key areas of investigation where this chemical scaffold is relevant include:

  • Anticancer Drug Development: The phenylenediamine structure is a component of various experimental anticancer agents, including inhibitors of DNA methyltransferases and histone deacetylases. nih.govnih.gov
  • Antimicrobial Research: Derivatives of aminobenzamides have been synthesized and tested for antibacterial and antifungal properties. mdpi.com
  • Enzyme Inhibition: The aminobenzamide moiety has been used as a starting point for designing inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). dovepress.com
  • Materials Science: The reactivity of the primary amine group makes it a candidate for creating polymers or as an intermediate in the synthesis of dyes and pigments. annualreviews.org
  • Structure-activity relationship (SAR) studies are a common theme, where variations in the acyl chain length or substitutions on the phenyl ring are correlated with biological outcomes. core.ac.uknih.gov For instance, comparing an octyl amide with butyl or hexyl amides can reveal the influence of lipophilicity on a compound's ability to interact with a biological target.

    Research Applications of Aminophenylamide Derivatives
    Derivative ClassArea of ResearchFinding/ApplicationSource
    N-acyl-o-phenylenediaminesAnticancerServe as scaffolds for class I selective histone deacetylase (HDAC) inhibitors. nih.gov
    4-Amino-N-(4-aminophenyl)benzamide AnaloguesEpigeneticsInvestigated as inhibitors of DNA methylation. nih.gov
    Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesAntimicrobial/AnticancerShowed cytotoxic activity against lung cancer cell lines and broad antibacterial/antifungal effects. frontiersin.org
    2-Aminobenzamide DerivativesAntimicrobialSynthesized and screened for antimicrobial potential against various bacterial and fungal strains. mdpi.com
    o-Aminobenzamide DerivativesAnticancerDeveloped as agents against undifferentiated gastric cancer. nih.gov

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    N-(4-aminophenyl)octanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HNAZVQNBRXUPOJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC(=O)NC1=CC=C(C=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H22N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    234.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Advanced Synthetic Methodologies for N 4 Aminophenyl Octanamide and Its Analogs

    Strategic Design of Precursors and Intermediates

    The synthesis of N-(4-aminophenyl)octanamide typically begins with the strategic selection and preparation of precursor molecules. A common and effective precursor is N-(4-nitrophenyl)octanamide. uni.luresearchgate.net This intermediate is synthesized first and then the nitro group is subsequently reduced to an amino group to yield the final product. unina.itgoogle.com This two-step approach is often preferred because it allows for more controlled reaction conditions and avoids potential side reactions that could occur if the free amino group were present during the acylation step.

    Another key precursor is 4-nitro-1,3-phenylenediamine, which serves as an inexpensive starting material for creating more complex molecules. google.com The strategic protection of functional groups is a critical element in the synthesis of such complex molecules. google.com

    The general synthetic route can be visualized as the reaction between an amine and a carboxylic acid or its derivative. However, direct coupling is often inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is typically activated to a more electrophilic form, such as an acyl chloride or anhydride. fishersci.it For instance, this compound can be prepared by reacting p-phenylenediamine (B122844) with octanoyl chloride.

    Catalytic Approaches in Aminophenylamide Synthesis

    Catalysis plays a pivotal role in the synthesis of aminophenylamides, offering efficient and selective pathways. Various catalytic systems, including those based on palladium and other transition metals, are employed for key transformations such as hydrogenation and amination.

    Palladium-Catalyzed Hydrogenation Techniques

    Palladium-catalyzed hydrogenation is a widely used and effective method for the reduction of aromatic nitro compounds to their corresponding anilines. unina.itresearchgate.net A common catalyst for this transformation is 10% palladium on carbon (Pd/C). google.comresearchgate.net This method is valued for its mild, simple, and rapid nature, providing a selective reduction of the nitro group without affecting other functional groups that might be present in the molecule. researchgate.net

    The process typically involves reacting the nitro-substituted precursor, such as N-(4-nitrophenyl)octanamide, with a hydrogen source in the presence of the Pd/C catalyst. google.com Formic acid can be used as a catalytic hydrogen transfer agent in these reactions. researchgate.net While effective, palladium-catalyzed hydrogenation requires strict safety protocols, especially when dealing with nitro compounds in a hydrogen atmosphere, due to their potentially explosive nature.

    Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, Pd-Ni bimetallic nanoparticles have shown synergistic effects, leading to highly efficient and chemoselective hydrogenation. rsc.org Innovations in catalyst supports, such as aminobenzamide-modified silica-coated superparamagnetic iron oxide, have also been explored to enhance catalyst recyclability and efficiency. preprints.org

    Other Reductive Amination Strategies

    Reductive amination is a versatile method for synthesizing amines from carbonyl compounds and other amines. numberanalytics.comlibretexts.org This reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are mixed in one pot, or indirectly, which involves the pre-formation of an imine intermediate followed by reduction. jocpr.comias.ac.in

    Various reducing agents are employed in these strategies, including sodium borohydride, sodium cyanoborohydride, and hydrogen gas. numberanalytics.comjocpr.comias.ac.in The choice of reducing agent can influence the selectivity of the reaction. jocpr.com For instance, sodium cyanoborohydride is often used because it is selective for reducing the imine but not the carbonyl group. libretexts.org

    Alternative and greener reducing agents like formic acid and the use of solvent-free or aqueous reaction conditions are being explored to develop more sustainable methods. jocpr.com Other catalytic systems, such as those based on nickel nanoparticles, have also been shown to be effective in reductive amination reactions. organic-chemistry.org

    Acylation and Amide Bond Formation Protocols

    The formation of the amide bond is a cornerstone of this compound synthesis. This is typically achieved through acylation, where an amine is reacted with a carboxylic acid or an activated carboxylic acid derivative. fishersci.it

    A classic method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it For the synthesis of this compound, this would involve reacting p-phenylenediamine with octanoyl chloride. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) or THF, with a base such as a tertiary amine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it

    Modern advancements in amide synthesis have been significantly influenced by peptide chemistry, leading to the development of various coupling reagents. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form highly reactive O-acylisourea intermediates, which readily react with amines to form amides with high yields. fishersci.it

    Organocatalysis has also emerged as a powerful tool for C-N bond formation, offering metal-free and sustainable alternatives. researchgate.netorganic-chemistry.org

    Microwave-Assisted Synthetic Enhancements

    Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comrsc.org This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat. oatext.com

    In the context of this compound synthesis, microwave irradiation can be applied to various steps, including the formation of heterocyclic structures and amide bonds. sbq.org.brmdpi.combeilstein-journals.org For example, microwave-assisted synthesis has been successfully used for the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters to create benzimidazo[1,2-c]-quinazolines. nih.gov The use of microwave irradiation can significantly reduce reaction times, from hours to minutes, while improving yields. beilstein-journals.orgnih.gov

    Microwave-assisted synthesis can be performed with or without solvents. oatext.combeilstein-journals.org Solvent-free conditions, often in combination with solid supports like silica (B1680970) gel or alumina, align with the principles of green chemistry by reducing waste. oatext.comnih.gov

    Chemo- and Regioselectivity in this compound Synthesis

    Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound, particularly when dealing with substrates that have multiple reactive sites. For instance, in the acylation of p-phenylenediamine, which has two amino groups, selective mono-acylation is required to obtain the desired product.

    The relative nucleophilicity of the amino groups in unsymmetrical phenylenediamines can be predicted based on electronic effects, which helps in achieving selective reactions. google.com For example, in 4-nitro-1,3-phenylenediamine, the amino group at the 1-position is more nucleophilic and can be selectively acylated. google.com Reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor the desired regioselective acylation. google.com

    In palladium-catalyzed reactions, the choice of ligand can significantly influence the chemoselectivity. acs.org Different ligands can lead to the preferential arylation of one amino group over another in a diamine. acs.org Similarly, in reductive amination, strategies such as using protecting groups or designing specific catalysts can control the regioselectivity of the reaction. jocpr.com

    Recent research continues to focus on developing new methods that offer high chemo-, regio-, and stereoselectivity in organic synthesis. nih.gov

    Scalable Synthesis and Process Optimization for Research Applications

    The synthesis of this compound and its analogs on a scale suitable for extensive research applications necessitates the development of robust, efficient, and reproducible synthetic methodologies. Process optimization is critical to ensure high yields, purity, and cost-effectiveness, moving beyond laboratory-scale preparations to generate gram-scale or larger quantities. Key strategies involve the careful selection of starting materials, coupling reagents, and reaction conditions, as well as the adoption of advanced technologies like microwave-assisted synthesis and continuous flow systems.

    A fundamental and widely used approach for synthesizing N-acylphenylamines involves the acylation of an appropriate aniline (B41778) derivative. For this compound, this typically means the reaction of a protected p-phenylenediamine or a precursor like p-nitroaniline with an activated form of octanoic acid. A common scalable method begins with the acylation of p-nitroaniline with octanoyl chloride. The resulting nitro-intermediate, N-(4-nitrophenyl)octanamide, is then subjected to a reduction step, commonly catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final this compound. researchgate.net This two-step process is often preferred for large-scale synthesis as it avoids issues with diacylation that can occur when using the more reactive p-phenylenediamine directly.

    Alternative strategies focus on direct reductive amidation, coupling nitroarenes with carboxylic acids in a single step, which can offer higher atom economy and simpler purification procedures. uj.ac.za Optimization of such processes involves screening catalysts and reaction conditions to maximize yield, with studies showing that palladium-catalyzed reactions can achieve yields up to 97% for related amide products. uj.ac.za

    Process optimization often involves comparing different amide bond-forming techniques. While standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBT) are effective on a small scale, they can lead to low yields or be cost-prohibitive for larger scales. mdpi.com A more scalable alternative is the conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. researchgate.netmdpi.com

    Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of this compound analogs. This technique allows for rapid and uniform heating, often leading to cleaner reactions and easier purification. For example, the synthesis of various arylamine derivatives has been successfully achieved with high yields using microwave irradiation. sbq.org.br

    Continuous flow technology represents a significant advancement for scalable synthesis, offering superior control over reaction parameters, enhanced safety, and the potential for straightforward automation. researchgate.net This methodology avoids the challenges of batch-to-batch variability and is particularly advantageous for drug discovery and large-scale production by enabling sequential reactions without the need for intermediate purification steps. researchgate.net

    The following tables summarize optimized conditions and yields for the synthesis of various analogs, illustrating the practical application of these scalable methodologies.

    Table 1: Synthesis of this compound Analogs via Acylation and Reduction

    Product Starting Materials Key Reagents & Conditions Yield (%) Reference
    N-(4-aminophenyl)-substituted benzamides p-nitroaniline, benzoyl chloride 1. TEA, DCM, rt2. H₂, Pd/C, Ethanol Not specified researchgate.net
    N-(4-amino-2-nitrophenyl)heptanamide 2-nitrobenzene-1,4-diamine 1. Boc₂O2. Heptanoyl chloride3. TFA Not specified semanticscholar.orgacs.org
    N-(2-Amino-4-((4-(trifluoromethyl)benzyl)amino)phenyl)octanamide N-Cbz protected diamine intermediate 1. Octanoyl chloride2. Ammonium formate, Pd/C, reflux 82 semanticscholar.orgacs.orgnih.gov

    Table 2: Comparison of Coupling Methods for Amide Synthesis

    Method Reactants Reagents/Catalyst Advantages Disadvantages Reference
    Acid Chloride Carboxylic acid, Amine SOCl₂ then Triethylamine High reactivity, good for scale-up Requires extra step, harsh reagent mdpi.com
    Coupling Agents Carboxylic acid, Amine EDC/HOBT Mild conditions Low yields in some cases, cost mdpi.com
    Reductive Amidation Nitroarene, Carboxylic acid "Pd" colloids, H₂ source High atom economy, good yields (up to 97%) Requires catalyst development uj.ac.za
    Microwave-Assisted p-iodoaniline, δ-valerolactam CuI, K₃PO₄, DMEN, Toluene Rapid, high yields (e.g., 60%) Specialized equipment needed sbq.org.br

    Structure Activity Relationship Sar Studies and Molecular Design

    Rational Design Principles for N-(4-Aminophenyl)octanamide Derivatives

    The rational design of derivatives of this compound is anchored in the strategic modification of its core structure to optimize interactions with specific biological targets. Key areas of the molecule, including the phenyl ring, the amino group, and the octanamide (B1217078) chain, serve as primary points for chemical alteration.

    One common strategy involves the introduction of various substituents to the phenyl ring. The goal is to modulate the electronic and steric properties of the molecule, which can significantly influence its binding affinity and selectivity for a target protein. For instance, incorporating electron-withdrawing or electron-donating groups can alter the pKa of the amino group, potentially affecting its interaction with receptor sites.

    Another design principle focuses on the octanamide side chain. Modifications to the length and rigidity of this aliphatic chain can impact the molecule's lipophilicity and its ability to fit into hydrophobic pockets of a target enzyme or receptor. Introducing cyclic structures or unsaturation within the chain can also impose conformational constraints, leading to a more defined three-dimensional shape and potentially higher binding specificity.

    Furthermore, the amino group itself is a critical site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to derivatives with altered biological activities and metabolic stability. These modifications can also serve to introduce new pharmacophoric features, enabling the molecule to interact with additional binding sites on its target. The synthesis of phenylenediamine derivatives, for example, often starts with the acylation of 1,4-phenylenediamine. acs.org

    Investigation of Substituent Effects on Biological Activity in in vitro and Non-Human in vivo Models

    The systematic investigation of how different substituents on the this compound scaffold affect biological activity is a cornerstone of its structure-activity relationship (SAR) studies. These studies are typically conducted using a combination of in vitro assays and non-human in vivo models to assess the potency and efficacy of newly synthesized derivatives.

    In vitro studies often involve testing the compounds against isolated enzymes or cell lines to determine their inhibitory concentrations (IC50) or other measures of biological activity. For example, in the development of dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), various analogs are tested in vitro to gauge their potency against each enzyme. nih.gov

    The following table summarizes the in vitro biological activities of some this compound derivatives and related compounds from various research studies.

    Compound IDModificationTarget/AssayActivity (IC50/EC50)Source
    4-1 Thiophene-2-yl analoghuman FAAH16 nM nih.gov
    4-1 Thiophene-2-yl analoghuman sEH420 nM nih.gov
    4-2 Bromine and chlorine on thiophene (B33073) ringhuman FAAH/sEHSignificantly diminished potency nih.gov
    4-3 Phenyl analoghuman FAAH8.6 nM nih.gov
    4-3 Phenyl analoghuman sEH1100 nM nih.gov
    4-8 Methoxy group at ortho position of phenyl ringhuman FAAH80 nM nih.gov
    A13 PROTAC derivativeFAK kinase26.4 nM tandfonline.com
    25d Quinazoline derivativeHDAC334 nM ucl.ac.uk
    25d Quinazoline derivativeHDAC1/2~1 µM ucl.ac.uk
    7f PROTAC degraderCDK122.2 nM (DC50) semanticscholar.org
    7f PROTAC degraderCDK132.1 nM (DC50) semanticscholar.org

    The data gathered from these in vitro and in vivo studies are crucial for establishing a clear SAR. For example, the introduction of small alkyl groups at a particular position might enhance activity, while bulkier groups could lead to a decrease in potency due to steric hindrance. Similarly, the electronic nature of substituents on the aromatic ring can have a profound effect, with electron-withdrawing groups sometimes leading to increased activity and vice versa. nih.govucl.ac.uk These empirical findings guide the next cycle of molecular design and synthesis.

    Conformational Analysis and Stereochemical Influences

    The three-dimensional structure of this compound and its derivatives plays a pivotal role in their biological activity. Conformational analysis and the study of stereochemical influences are therefore essential components of their SAR exploration.

    The flexibility of the octanamide chain allows the molecule to adopt various conformations in solution and at the active site of a biological target. Understanding the preferred low-energy conformations is crucial for designing derivatives with improved binding affinity. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the conformational landscape of these molecules. These studies can reveal key dihedral angles and intramolecular interactions that stabilize certain spatial arrangements.

    Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. The different stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer over another. For example, in the development of PROTACs (Proteolysis Targeting Chimeras), the stereochemistry of the linker and the ligand that binds to the E3 ligase is critical for inducing effective protein degradation. tandfonline.comsemanticscholar.org

    The synthesis of stereochemically pure compounds is often a key objective in medicinal chemistry programs. acs.org By resolving racemic mixtures or employing stereoselective synthetic routes, researchers can isolate and evaluate the individual stereoisomers to identify the more active and selective agent. This knowledge is not only vital for optimizing potency but also for minimizing potential off-target effects that might be associated with the less active isomer.

    Pharmacophore Modeling and Ligand-Based Design

    In the absence of a known 3D structure of the biological target, pharmacophore modeling and other ligand-based design strategies are invaluable tools for guiding the design of new this compound derivatives.

    A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response. These models are typically generated by superimposing a set of known active molecules and identifying the common chemical features that are critical for their activity.

    Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. It can also guide the modification of existing lead compounds, like this compound, by suggesting positions where new functional groups could be added to enhance interactions with the target. For instance, identifying a piperidinyl-sulfonamide moiety as a common pharmacophore was a key step in designing dual FAAH/sEH inhibitors. nih.gov

    Ligand-based design also encompasses other techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship), which will be discussed in the next section. These approaches collectively leverage the information from known active compounds to infer the properties of the target's binding site and design new molecules with improved potency and selectivity.

    Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

    Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are computational disciplines that are extensively used to analyze and predict the biological activity of this compound derivatives. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity.

    QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, including:

    Topological descriptors: Based on the 2D graph of the molecule.

    Geometrical descriptors: Related to the 3D shape of the molecule.

    Electronic descriptors: Quantifying the electronic properties, such as partial charges and orbital energies.

    Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

    Once these descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. A good QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

    For example, in the study of FAAH inhibitors, docking energies, which are a type of descriptor, were correlated with inhibitory potency, suggesting that the potency is primarily based on van der Waals interactions. nih.gov This type of analysis helps in understanding the key structural features that drive biological activity and provides a rational basis for the design of more potent analogs. The use of chemoinformatics tools also aids in managing and analyzing the large datasets generated during high-throughput screening and SAR studies.

    Mechanistic Investigations of Biological Activities in Preclinical Research

    Elucidation of Molecular Targets and Pathways

    Preclinical research has begun to map the interactions of N-(4-Aminophenyl)octanamide with several key biological systems. These investigations are crucial for understanding the compound's potential therapeutic applications by clarifying its mechanisms of action at the molecular level.

    Quorum Sensing Inhibition Mechanisms in Microbial Systems

    Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation, by releasing and detecting signaling molecules like N-acyl homoserine lactones (AHLs). nih.govmdpi.com The disruption of QS is a promising strategy to mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.gov

    While direct studies on this compound are limited, research into structurally similar compounds provides insight into potential mechanisms. For instance, N-acyl cyclopentylamides, which share the N-acyl amide structure, have been shown to inhibit quorum sensing in Pseudomonas aeruginosa. researchgate.net One of the strongest inhibitors in this class, N-Decanoyl cyclopentylamide (C10-CPA), was found to interfere with both the las and rhl quorum-sensing systems by likely inhibiting the interaction between the response regulators (LasR and RhlR) and their corresponding autoinducers. researchgate.net This suggests a potential mechanism where compounds like this compound could act as competitive inhibitors at the binding site of QS signal receptors.

    Neuronal Kv7 Channel Modulation

    Neuronal Kv7 (KCNQ) channels are voltage-gated potassium channels that are critical determinants of neuronal excitability. acs.org The activation of these channels leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and limits repetitive firing. acs.orgnih.gov As such, Kv7 channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are significant pharmacological targets for managing hyperexcitability disorders like epilepsy. acs.org

    This compound belongs to a class of compounds investigated as Kv7 channel activators. Research on related molecules, such as the anticonvulsant drug Retigabine, reveals that these activators typically work by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at subthreshold voltages. Although specific data on this compound is not extensively published, a closely related analogue, N-(4-Aminophenyl)heptanamide, has been synthesized in the development of potent and chemically stable neuronal Kv7 channel activators. acs.org This line of research indicates that the N-phenylalkanamide scaffold is a key pharmacophore for Kv7 channel modulation.

    Table 1: Activity of Structurally Related Kv7 Channel Modulators This table presents data for compounds structurally related to this compound to illustrate the potential mechanism of action.

    Compound Target Mechanism of Action Reference
    Retigabine Kv7.2-Kv7.5 Positive allosteric modulator; shifts voltage activation

    Cannabinoid Receptor (CB2) Inverse Agonism

    Cannabinoid receptor 2 (CB2) is a G-protein coupled receptor predominantly expressed in immune cells, playing a role in modulating inflammation and immune responses. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of CB2, inverse agonists can suppress the basal activity of the receptor, which may have anti-inflammatory effects.

    Currently, there is a lack of specific preclinical research data demonstrating that this compound acts as a CB2 inverse agonist. The primary research on CB2 inverse agonism has focused on different chemical scaffolds.

    Histone Deacetylase (HDAC) and Cyclin-Dependent Kinase (CDK) Inhibition

    Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. nih.govnih.gov Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making them a key target in oncology. nih.govexplorationpub.com

    The N-(aminophenyl)amide moiety present in this compound is a structural feature found in several known HDAC inhibitors. For instance, N¹-(2-Aminophenyl)-N⁷-phenylheptanediamide is a cell-permeable compound that acts as a specific inhibitor for certain HDACs. sigmaaldrich.com Similarly, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to exhibit selective inhibitory activity against Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. nih.gov These findings suggest that the this compound structure may interact with the active site of HDAC enzymes.

    Table 2: Inhibitory Activity of Related N-(Aminophenyl)amide Compounds on Class I HDACs Data for structurally related compounds.

    Compound HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Reference

    Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key enzymes that regulate the progression of the cell cycle. nih.gov Inhibitors of CDK4 and CDK6, in particular, can block the cell cycle in the G1 phase and are used in the treatment of certain types of breast cancer. breastcancer.orgnih.gov

    To date, preclinical studies have not specifically identified this compound as an inhibitor of cyclin-dependent kinases. The mechanism of action for approved CDK4/6 inhibitors involves targeting the ATP-binding pocket of the kinases, a mechanism not yet associated with this compound. nih.gov

    Fatty Acid Amide Hydrolase (FAAH) Inhibition

    Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide. mdpi.com Inhibition of FAAH increases the endogenous levels of these lipids, leading to a range of potential therapeutic effects, including analgesia and anti-inflammatory actions, without the psychotropic effects associated with direct CB1 receptor agonists. mdpi.comnih.gov

    The structure of this compound, which features a fatty acid amide, is analogous to endogenous FAAH substrates and other synthetic inhibitors. For example, the FAAH inhibitor AM404 is N-(4-hydroxyphenyl)-arachidonamide. nih.gov Research on FAAH inhibitors has demonstrated that these compounds act by binding to the active site of the enzyme, preventing the hydrolysis of substrates like anandamide. nih.gov The structural similarity of this compound to known FAAH substrates and inhibitors suggests it may act through a similar competitive or non-competitive inhibitory mechanism.

    VEGFR-2 Inhibition

    Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels. frontiersin.org It is a critical target in cancer therapy, as inhibiting VEGFR-2 can suppress tumor growth by cutting off its blood supply. nih.govnih.gov

    There is currently no direct evidence from preclinical research to suggest that this compound functions as a VEGFR-2 inhibitor. While some N-phenylbenzamide derivatives have been explored as anticancer agents, their mechanisms are not always linked to VEGFR-2. researchgate.net The established VEGFR-2 inhibitors are typically monoclonal antibodies or small-molecule tyrosine kinase inhibitors that operate through mechanisms not yet attributed to this compound. frontiersin.orgelsevierpure.comresearchgate.net

    Enzyme Kinetic Studies and Binding Affinity Assessments

    Preclinical research has identified several enzymes that are targeted by compounds structurally related to this compound. A notable example is the inhibition of histone deacetylases (HDACs). One study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a compound with a similar N-phenylbenzamide core, demonstrated selective inhibition of class I HDACs. nih.govnih.gov The inhibitory concentrations (IC50) for this analog were reported to be 95.2 nM for HDAC1, 260.7 nM for HDAC2, and 255.7 nM for HDAC3. nih.govnih.gov Such data suggests that the aminophenyl amide structure can be a pharmacophore for potent and selective enzyme inhibition.

    Another class of enzymes inhibited by related compounds are DNA methyltransferases (DNMTs). Analogs of N-(4-aminophenyl)benzamide have been evaluated as inhibitors of these enzymes, which are crucial in epigenetic regulation. nih.govresearchgate.net While specific kinetic data such as K_i_ or detailed binding affinities were not the primary focus of these initial studies, the findings open an avenue for exploring this compound as a potential modulator of epigenetic enzymes.

    The table below summarizes the enzyme inhibitory data for a key analog of this compound.

    Compound AnalogTarget EnzymeIC50 (nM)Selectivity
    N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2Class I Selective
    HDAC2260.7Class I Selective
    HDAC3255.7Class I Selective

    Data derived from studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. nih.govnih.gov

    Receptor Interaction Dynamics and Ligand-Binding Domains

    The aminophenyl amide scaffold has also been implicated in interactions with specific receptors. Research into 4-aminophenyl acetamides and propanamides has identified these compounds as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain and temperature sensation. nih.gov A particularly potent antagonist from this series demonstrated selective antagonism against capsaicin, N-arachidonoyl dopamine (B1211576) (NADA), and elevated temperature, though it showed weaker effects against low pH activation. nih.gov

    To understand the binding interactions, a docking study was performed using a homology model of the human TRPV1 receptor. nih.gov This computational analysis helps to elucidate the potential ligand-binding domains and the nature of the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity and antagonist activity. While the specific octanamide (B1217078) chain of this compound was not studied, the activity of shorter-chain acetamides and propanamides suggests that the N-phenyl amide portion of the molecule is crucial for receptor recognition and that the length and character of the acyl chain likely modulate the potency and selectivity of the interaction.

    Cellular Pathway Perturbations in in vitro and Non-Human in vivo Models

    The enzymatic and receptor interactions of this compound analogs translate into observable effects on cellular pathways in preclinical models. For instance, the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to induce G2/M phase cell cycle arrest and apoptosis in HepG2 cells. nih.govnih.gov This demonstrates a clear link between enzyme inhibition and the perturbation of cellular proliferation and survival pathways.

    In non-human in vivo models, the administration of a TRPV1 antagonist analog of this compound was shown to block the hypothermic effect of capsaicin. nih.gov This finding provides evidence that the receptor-level interactions observed in vitro have physiological consequences in a whole-organism context. Furthermore, studies on other aminophenyl derivatives have shown that these compounds can possess cytotoxic and cytostatic activity against various murine and human tumor xenograft models. nih.gov

    The table below outlines the observed cellular and in vivo effects of representative analogs.

    Compound Analog ClassModel SystemObserved EffectImplicated Pathway
    N-(2-aminophenyl)benzamideHepG2 cells (in vitro)G2/M phase arrest, apoptosisCell Cycle, Apoptosis
    4-Aminophenyl acetamide (B32628)Mice (in vivo)Blockade of capsaicin-induced hypothermiaTRPV1 Signaling
    Dinaline MetaboliteMurine/Human Tumor Xenografts (in vivo)Cytotoxic and cytostatic activityCellular Proliferation

    Mechanistic Linkages to Therapeutic Concepts in Preclinical Studies

    The mechanistic investigations of compounds structurally related to this compound have led to the proposal of several therapeutic concepts in preclinical settings. The inhibition of HDACs, for example, is a well-established strategy in oncology. The potent activity of an N-(2-aminophenyl)benzamide analog against class I HDACs and its consequent anti-proliferative effects in cancer cell lines suggest that this chemical scaffold could be a starting point for the development of novel anti-cancer agents. nih.govnih.gov

    Similarly, the potent antagonism of the TRPV1 receptor by 4-aminophenyl acetamide and propanamide derivatives points towards their potential as novel analgesics. nih.gov By blocking the activation of this key pain receptor, such compounds could offer a non-opioid alternative for the management of chronic pain conditions.

    Furthermore, the activity of some aminophenyl derivatives as inhibitors of DNA methyltransferases suggests a potential role in epigenetic therapy. nih.govresearchgate.net By reversing aberrant DNA methylation patterns, these compounds could potentially reactivate tumor suppressor genes and find application in the treatment of various cancers. The preclinical antitumor activity of compounds like CI-994, an acetylated derivative of dinaline, further supports the therapeutic potential of this class of molecules in oncology. nih.gov

    Computational Chemistry and Molecular Modeling Applications

    Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-Aminophenyl)octanamide, DFT calculations can provide fundamental insights into its molecular geometry, electronic properties, and reactivity. By solving the Schrödinger equation within the DFT framework, typically using a basis set like 6-311++G(d,p), researchers can optimize the molecule's three-dimensional structure to its lowest energy state. researchgate.net

    Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net

    Table 1: Calculated Electronic Properties of an Aminophenyl Derivative using DFT

    ParameterValueSignificance
    HOMO Energy-0.23929 a.u.Indicates electron-donating ability
    LUMO Energy+0.01190 a.u.Indicates electron-accepting ability
    HOMO-LUMO Gap (ΔE)0.25119 a.u.Correlates with chemical reactivity and stability

    Note: Data is illustrative, based on similar aminophenyl compounds, and represents typical outputs from DFT calculations.

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are invaluable for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. This method is crucial in structure-based drug design.

    The process involves placing the 3D structure of this compound (the ligand) into the binding site of a macromolecular target, typically a protein. A scoring function is then used to estimate the binding free energy, with more negative scores indicating a stronger, more favorable interaction. These simulations can reveal key binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. samipubco.comnih.gov For instance, studies on similar aminophenyl benzamide (B126) derivatives have used docking to explore interactions with enzymes like histone deacetylase (HDAC), identifying crucial hydrophobic and hydrogen bond donating groups for inhibitory activity. nih.gov

    Molecular Dynamics Simulations for Conformational Sampling

    While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to explore the conformational landscape of the molecule. sci-hub.stlivecomsjournal.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comnih.gov For this compound and its analogs, QSAR can be used to build predictive models that guide the design of new molecules with improved potency or other desired properties. mdpi.com

    A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric properties. A mathematical model is then developed to establish a relationship between these descriptors and the observed biological activity. For example, a 3D-QSAR model for aminophenyl benzamide derivatives showed that hydrophobic character is crucial for HDAC inhibitory activity, while electron-withdrawing groups have a negative influence. nih.gov Such models provide clear guidelines for chemical modifications to enhance a compound's efficacy. nih.gov

    Table 2: Illustrative QSAR Model Contributions for HDAC Inhibition

    Molecular Property/DescriptorContribution to ActivityImplication for Analog Design
    Hydrophobic CharacterPositiveIncrease hydrophobicity of substituents
    Hydrogen Bond Donating GroupsPositiveIncorporate or maintain H-bond donors
    Electron Withdrawing GroupsNegativeAvoid or replace electron-withdrawing moieties

    Note: This table is based on findings for aminophenyl benzamide derivatives and illustrates the type of guidance provided by a QSAR model. nih.gov

    Virtual Screening and De Novo Design of this compound Analogs

    Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound is identified as a "hit" compound, virtual screening can be used to find commercially available or synthetically accessible analogs with potentially higher activity.

    Conversely, de novo design involves the computational creation of novel molecular structures from scratch. mdpi.com Using the structure of this compound as a starting point or scaffold, algorithms can be used to design new analogs that are optimized to fit the binding site of a specific target. nih.govnih.gov This process often involves growing a molecule within the active site or linking molecular fragments to maximize favorable interactions, guided by the principles derived from docking, MD, and QSAR studies. mdpi.com These in silico designed analogs can then be prioritized for chemical synthesis and experimental testing, accelerating the discovery of more potent and selective compounds.

    Applications of N 4 Aminophenyl Octanamide in Advanced Materials Science

    Incorporation into Polymeric Systems

    The presence of a primary amine group and an amide linkage makes N-(4-Aminophenyl)octanamide a candidate for integration into polymer backbones or as a pendant group, offering a way to impart specific functionalities to the resulting macromolecule.

    The synthesis of functionalized polymers incorporating aminophenylamide moieties like this compound can be approached through several established polymerization techniques. The primary aromatic amine group on the molecule is a key reactive site for polymerization.

    Potential Synthetic Routes:

    Polycondensation: this compound can potentially serve as a monomer in step-growth polymerization reactions. Its primary amine group can react with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The octanamide (B1217078) side chain would be incorporated as a pendant group along the polymer backbone, influencing properties such as solubility, thermal characteristics, and intermolecular interactions.

    Chain-growth Polymerization: The compound could be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206) or styrenic unit. The subsequent free-radical or controlled radical polymerization of this modified monomer would yield polymers with pendant aminophenylamide moieties.

    Post-polymerization Modification: An alternative route involves grafting this compound onto an existing polymer backbone that has reactive sites. For example, a polymer with acyl chloride or epoxy groups could be modified by reacting it with the amine group of the compound.

    The incorporation of the octylamide side chain is expected to enhance the solubility of otherwise rigid aromatic polymers in common organic solvents, improving their processability. Furthermore, the amide group can participate in hydrogen bonding, which can influence the morphology and mechanical properties of the resulting polymer.

    Table 1: Potential Polymerization Reactions Involving this compound

    Polymer Type Co-monomer Functional Group Resulting Linkage Potential Properties Influenced by this compound
    Polyamide Diacyl Chloride Amide Solubility, Thermal Stability, Hydrogen Bonding
    Polyimide Dianhydride Imide Processability, Flexibility, Inter-chain Spacing

    Dielectric polymers are crucial for high-energy-density capacitors used in modern electronics and power systems. The ideal dielectric material combines a high dielectric constant (k) with low dielectric loss and high breakdown strength. The structure of this compound suggests it could be a useful component in designing such polymers.

    Research into polymers containing analogous structures has shown that incorporating flexible, aliphatic side chains on a polar polymer backbone can disrupt tight chain packing, which may enhance breakdown strength and lower energy loss. While specific experimental data for polymers derived from this compound is not yet available in the literature, its potential role in creating high-performance dielectric materials remains an area of scientific interest.

    Table 2: Hypothetical Dielectric Properties of a Polymer Incorporating this compound

    Property Potential Influence of Aminophenylamide Moiety Potential Influence of Octyl Chain Target Application Goal
    Dielectric Constant (k) Increase (due to polar amide group) Decrease (due to nonpolar alkyl chain) High Energy Density
    Dielectric Loss (tan δ) Potential for increase Decrease (reduces dipole mobility) High Efficiency
    Breakdown Strength (Eb) No direct influence Increase (disrupts packing, reduces defects) High Reliability
    Energy Density (Ue) Increase Balance for optimal performance Advanced Capacitors

    Note: The data in this table is illustrative and based on general principles of polymer dielectrics, as specific experimental values for this compound-based polymers are not available.

    Development of Functional Coatings and Films

    Publicly available research has not documented the specific use of this compound in the development of functional coatings and films. The compound's structure, featuring both hydrophobic (octyl chain) and hydrophilic/reactive (amine, amide) parts, suggests potential utility as an additive or monomer for coatings requiring tailored surface properties, such as hydrophobicity or adhesion, but this remains a hypothetical application pending further research.

    Advanced Composite Materials

    There is currently no documented research on the incorporation of this compound into advanced composite materials. In theory, its amine functionality could allow it to act as a curing agent for epoxy resins or as a surface modification agent for fillers to improve their dispersion and interfacial adhesion with a polymer matrix. However, its efficacy in these roles has not been experimentally verified.

    Bio-inspired and Responsive Materials Research (Excluding Biomedical Devices)

    The application of this compound in bio-inspired and responsive materials is not described in the current scientific literature. Its amphiphilic nature could be explored for creating self-assembling structures or materials that respond to stimuli like pH (due to the amine group), but this area remains unexplored.

    Characterization Techniques for Materials Science Applications

    The characterization of new materials derived from this compound would involve a suite of standard analytical techniques to determine their chemical structure, morphology, and physical properties. nrel.govmalvernpanalytical.com

    Structural and Chemical Characterization:

    Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful incorporation of the monomer into a polymer by identifying characteristic vibrational bands of the amide (approx. 1650 cm⁻¹) and amine (approx. 3300-3500 cm⁻¹) groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the precise chemical structure of the resulting polymers and confirm the covalent integration of the aminophenylamide moiety.

    Thermal and Mechanical Properties:

    Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials by measuring weight loss as a function of temperature.

    Differential Scanning Calorimetry (DSC): To determine key thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), which provide insight into the material's operational temperature range and morphology. malvernpanalytical.com

    Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus) of the material as a function of temperature or frequency.

    Dielectric and Electrical Characterization:

    Dielectric Spectroscopy: To measure the dielectric constant and loss tangent over a range of frequencies and temperatures, which is essential for evaluating materials for energy storage applications.

    Breakdown Strength Testing: To determine the maximum electric field a material can withstand before electrical breakdown, a critical parameter for capacitor performance.

    Table 3: Key Characterization Techniques for this compound-based Materials

    Technique Information Obtained Relevance to Application
    FTIR Spectroscopy Presence of functional groups (amide, amine) Confirms polymerization and functionalization
    NMR Spectroscopy Detailed chemical structure, monomer connectivity Verifies the molecular design of the polymer
    TGA Thermal decomposition temperature Defines the upper limit for operational temperature
    DSC Glass transition, melting/crystallization temperatures Characterizes the polymer's physical state and processing window

    Future Directions and Emerging Research Avenues

    Novel Synthetic Methodologies

    While traditional amidation methods provide a straightforward route to N-(4-Aminophenyl)octanamide, future research is expected to focus on the development of more efficient, selective, and sustainable synthetic strategies. A particularly promising direction is the use of enzymatic catalysis. Lipases, for instance, have demonstrated considerable potential in the synthesis of fatty acid amides with high selectivity and under mild, environmentally friendly conditions. nih.govresearchgate.netnih.govnih.gov The application of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could offer a highly efficient and reusable catalytic system for the amidation of p-phenylenediamine (B122844) with octanoic acid or its esters. nih.govnih.gov This biocatalytic approach not only aligns with the principles of green chemistry but also offers the potential for high yields and simplified purification processes. nih.gov

    Another emerging area is the use of carboxylic acid reductases (CARs), which can catalyze the direct formation of amides from carboxylic acids and amines in aqueous conditions, thereby avoiding the esterification side products often observed with lipases. nih.gov The development of CAR-based systems for the synthesis of this compound could represent a significant step forward in sustainable production. Furthermore, advancements in catalytic methods, including the use of novel metal-based or organocatalysts, may lead to more atom-economical and scalable synthetic routes.

    Advanced Mechanistic Characterization Techniques

    A deeper understanding of the physicochemical properties and mechanistic behavior of this compound will be crucial for its future applications. While standard analytical techniques provide basic characterization, advanced methods can offer unprecedented insights into its structure, dynamics, and interactions. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be employed to study the morphology and supramolecular assembly of this compound in the solid state. mdpi.comespublisher.com

    Spectroscopic methods will also play a pivotal role. Advanced nuclear magnetic resonance (NMR) techniques, for instance, can provide detailed information about the molecular structure and conformation in both solution and the solid state. Furthermore, sophisticated mass spectrometry methods can be utilized for in-depth analysis of the compound and its potential metabolites. espublisher.com The application of these advanced characterization techniques will be instrumental in elucidating structure-property relationships and guiding the design of new materials and bioactive molecules based on the this compound scaffold.

    Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

    Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of new molecules. In the context of this compound, these computational tools can be applied in several key areas. Machine learning models can be trained on existing data to predict the outcomes of synthetic reactions, thereby optimizing reaction conditions and accelerating the discovery of novel synthetic routes. researchgate.netrsc.org

    Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activities and toxicity of this compound and its derivatives. mdpi.comresearchgate.netnih.govnih.govvegahub.eu By analyzing the relationships between molecular descriptors and biological endpoints, these models can guide the rational design of new compounds with improved therapeutic potential or reduced toxicity. In the realm of materials science, AI and ML can be used to predict the properties of materials incorporating this compound, facilitating the in silico design of novel polymers, liquid crystals, or other functional materials with desired characteristics. nih.govacs.orgresearchgate.net

    Exploration of Undiscovered Biological Modalities in Preclinical Research

    The biological activities of this compound remain largely unexplored, presenting a significant opportunity for preclinical research. Given its structural similarity to other N-acyl-p-phenylenediamine derivatives, it is plausible that this compound may exhibit a range of biological effects. For instance, studies on related compounds suggest potential applications in areas such as neuroinflammation and cognitive function. N,N'-Diacetyl-p-phenylenediamine has been shown to restore microglial phagocytosis and improve cognitive defects in animal models of Alzheimer's disease. nih.gov

    The octanamide (B1217078) chain in this compound may also confer specific biological properties. Fatty acid amides are known to play roles in various physiological processes, and their interactions with biological membranes and protein targets are of considerable interest. Preclinical studies could investigate the anti-inflammatory, analgesic, or antimicrobial properties of this compound. mdpi.comnih.goveurekaselect.com Furthermore, understanding the metabolic fate of this compound is crucial. Research into its metabolism, potentially involving N-acetyltransferases, and the toxicological profile of its metabolites will be essential for any future therapeutic development. nih.govnih.govbohrium.comresearchgate.net

    Sustainable and Green Chemistry Approaches in this compound Research

    The principles of green chemistry are increasingly guiding chemical research and development. Future research on this compound will undoubtedly be influenced by the drive for more sustainable practices. As mentioned in the context of novel synthetic methodologies, enzymatic synthesis using lipases or carboxylic acid reductases offers a greener alternative to traditional chemical methods. nih.govresearchgate.netnih.govnih.govnih.gov These biocatalytic processes operate under mild conditions, often in aqueous media or green solvents, and can lead to high selectivity and reduced waste. nih.gov

    Solvent-free synthesis is another promising green chemistry approach that could be applied to the production of this compound. sciencepublishinggroup.com Direct amidation of fatty acids or their esters with p-phenylenediamine under solvent-free conditions, potentially with the aid of a catalyst, could significantly reduce the environmental impact of the synthesis. sciencepublishinggroup.com The development and optimization of such green synthetic routes will be a key focus of future research, ensuring that the exploration and application of this compound are conducted in an environmentally responsible manner.

    Q & A

    Basic: What are the optimal synthetic routes for N-(4-Aminophenyl)octanamide in academic research?

    Methodological Answer:
    The synthesis typically involves coupling 4-aminophenol with octanoyl chloride under controlled conditions. Key steps include:

    • Reaction Setup : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents to minimize hydrolysis.
    • Base Selection : Triethylamine (TEA) or pyridine is added to scavenge HCl generated during the acylation reaction .
    • Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent side reactions, followed by room-temperature stirring for 12–24 hours .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

    Basic: How can researchers characterize the purity and structural integrity of this compound?

    Methodological Answer:

    • HPLC Analysis : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) to confirm purity .
    • NMR Spectroscopy :
      • 1H NMR : Expect signals at δ 6.5–7.0 ppm (aromatic protons), δ 2.1–2.3 ppm (amide CH2), and δ 0.8–1.6 ppm (aliphatic chain) .
      • 13C NMR : Peaks at ~170 ppm (amide carbonyl) and 120–150 ppm (aromatic carbons) .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 263.2 .

    Advanced: What strategies resolve conflicting biological activity data in studies of this compound analogs?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) Analysis : Systematically modify the octanoyl chain length or introduce substituents (e.g., halogens) on the phenyl ring. Compare IC50 values across analogs to identify critical structural motifs .
    • Dose-Response Curves : Use 8–10 concentration points in triplicate to ensure reproducibility. Address discrepancies via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
    • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or solvent effects (e.g., DMSO tolerance) .

    Advanced: How does the crystal structure of this compound influence its molecular interactions?

    Methodological Answer:

    • X-Ray Crystallography : Single-crystal analysis (e.g., Bruker APEX II CCD diffractometer) reveals:
      • Conformation : The octanoyl chain adopts a gauche configuration, minimizing steric clashes with the aromatic ring .
      • Hydrogen Bonding : The amide NH forms intermolecular H-bonds with carbonyl oxygen (N–H⋯O, ~2.8 Å), stabilizing crystal packing .
      • Dihedral Angles : The phenyl-amide dihedral angle (~45°) impacts π-π stacking potential in biological targets .
    • Molecular Dynamics Simulations : Use AMBER or GROMACS to model flexibility and solvent accessibility of the aliphatic chain .

    Advanced: What computational methods predict the pharmacokinetic properties of this compound?

    Methodological Answer:

    • ADMET Profiling :
      • LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.5), critical for blood-brain barrier penetration .
      • CYP450 Inhibition : SwissADME or Schrödinger’s QikProp predicts interactions with CYP3A4/2D6, guiding toxicity assessments .
    • Molecular Docking : AutoDock Vina or Glide models binding to target proteins (e.g., kinases or GPCRs). Focus on the aminophenyl moiety for hydrogen-bond interactions .
    • Solubility Prediction : COSMO-RS or ALOGPS estimates aqueous solubility (~0.1 mg/mL), informing formulation strategies .

    Basic: What are the recommended storage conditions for this compound to ensure stability?

    Methodological Answer:

    • Temperature : Store at –20°C in airtight, light-resistant vials to prevent oxidation .
    • Desiccation : Use silica gel packs in storage containers to mitigate hydrolysis of the amide bond .
    • Solvent Choice : For long-term stability in solution, use DMSO (dry, <0.1% H2O) and aliquot to avoid freeze-thaw cycles .

    Advanced: How can researchers optimize reaction yields for this compound derivatives?

    Methodological Answer:

    • Catalyst Screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance acylation efficiency .
    • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
    • In Situ IR Monitoring : Track carbonyl peak (1710 cm⁻¹) disappearance to determine reaction endpoint .

    Advanced: What analytical techniques quantify this compound degradation products?

    Methodological Answer:

    • LC-MS/MS : Use a QTOF mass spectrometer in MSE mode to identify hydrolyzed byproducts (e.g., 4-aminophenol and octanoic acid) .
    • Stability-Indicating Assays : Accelerated degradation under 40°C/75% RH for 4 weeks, followed by HPLC-DAD to monitor impurity profiles .
    • NMR Relaxation Measurements : T1/T2 relaxation times detect amorphous vs. crystalline degradation phases .

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